molecular formula C16H23NO4 B4194999 5-(4-Ethoxyanilino)-5-oxo-2-propan-2-ylpentanoic acid

5-(4-Ethoxyanilino)-5-oxo-2-propan-2-ylpentanoic acid

Cat. No.: B4194999
M. Wt: 293.36 g/mol
InChI Key: PXOLBJWQAHAWHY-UHFFFAOYSA-N
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Description

5-(4-Ethoxyanilino)-5-oxo-2-propan-2-ylpentanoic acid is an organic compound that features an ethoxyaniline group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyanilino)-5-oxo-2-propan-2-ylpentanoic acid typically involves the following steps:

    Formation of the Ethoxyaniline Intermediate: This step involves the reaction of aniline with ethyl bromide in the presence of a base such as sodium hydroxide to form 4-ethoxyaniline.

    Coupling Reaction: The 4-ethoxyaniline is then coupled with a suitable acyl chloride, such as 2-propan-2-ylpentanoyl chloride, in the presence of a base like pyridine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyanilino)-5-oxo-2-propan-2-ylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxyaniline group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

5-(4-Ethoxyanilino)-5-oxo-2-propan-2-ylpentanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyanilino)-5-oxo-2-propan-2-ylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyaniline group can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(4-Ethoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid
  • 4-Ethoxyaniline
  • 5-(2-(4-Ethoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid

Uniqueness

5-(4-Ethoxyanilino)-5-oxo-2-propan-2-ylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyaniline group provides specific reactivity, while the pentanoic acid backbone offers stability and potential for further functionalization.

Properties

IUPAC Name

5-(4-ethoxyanilino)-5-oxo-2-propan-2-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-4-21-13-7-5-12(6-8-13)17-15(18)10-9-14(11(2)3)16(19)20/h5-8,11,14H,4,9-10H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOLBJWQAHAWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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